4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate
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Overview
Description
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 2-(4-methylphenoxy)ethyl group through a carbamate linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-Formylphenyl Carbamate: This step involves the reaction of 4-formylphenol with an appropriate isocyanate to form the carbamate linkage.
Etherification: The next step involves the etherification of the carbamate with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxyphenyl [2-(4-methylphenoxy)ethyl]carbamate.
Reduction: 4-Hydroxymethylphenyl [2-(4-methylphenoxy)ethyl]carbamate.
Substitution: 4-Nitrophenyl [2-(4-methylphenoxy)ethyl]carbamate.
Scientific Research Applications
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl and methylphenoxy groups can interact with hydrophobic pockets in biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate: Similar structure but with a chlorine atom instead of a methyl group.
4-Formylphenyl [2-(4-methoxyphenoxy)ethyl]carbamate: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61133-27-5 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-formylphenyl) N-[2-(4-methylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H17NO4/c1-13-2-6-15(7-3-13)21-11-10-18-17(20)22-16-8-4-14(12-19)5-9-16/h2-9,12H,10-11H2,1H3,(H,18,20) |
InChI Key |
JQHDSJICHCIVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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